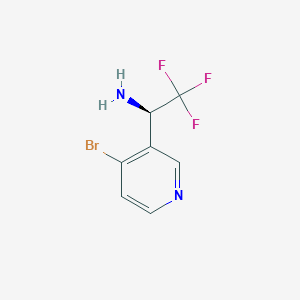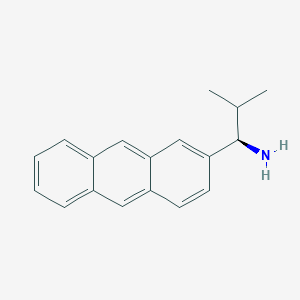
(1R)-1-(2-Anthryl)-2-methylpropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Anthryl)-2-methylpropylamine is an organic compound that features an anthracene moiety attached to a chiral amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the anthracene group imparts unique photophysical properties, making it a subject of study in photochemistry and photophysics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Anthryl)-2-methylpropylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromoanthracene and ®-2-methylpropylamine.
Grignard Reaction: 2-Bromoanthracene is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Nucleophilic Substitution: The Grignard reagent is then reacted with ®-2-methylpropylamine under anhydrous conditions to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Systems: Selection of solvents that maximize yield and purity.
Purification: Advanced purification techniques like column chromatography or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene group to dihydroanthracene.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: N-substituted amines.
Scientific Research Applications
(1R)-1-(2-Anthryl)-2-methylpropylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Anthryl)-2-methylpropylamine involves its interaction with molecular targets through:
Binding: The anthracene moiety can intercalate into DNA, affecting its function.
Pathways: The compound can modulate signaling pathways by interacting with specific proteins or enzymes.
Comparison with Similar Compounds
(1R)-1-(2-Anthryl)-2-methylpropanol: Similar structure but with a hydroxyl group instead of an amine.
(1R)-1-(2-Anthryl)-2-methylpropanoic acid: Contains a carboxyl group instead of an amine.
Uniqueness:
Photophysical Properties: The presence of the anthracene group imparts unique photophysical properties.
Chirality: The chiral center in (1R)-1-(2-Anthryl)-2-methylpropylamine adds to its uniqueness, influencing its interactions with biological targets.
Properties
Molecular Formula |
C18H19N |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(1R)-1-anthracen-2-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m1/s1 |
InChI Key |
XYRDBHHDUROQIL-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Canonical SMILES |
CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



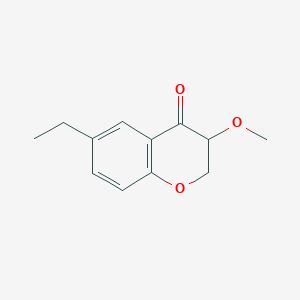
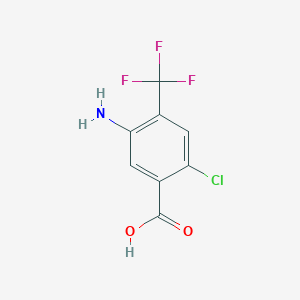
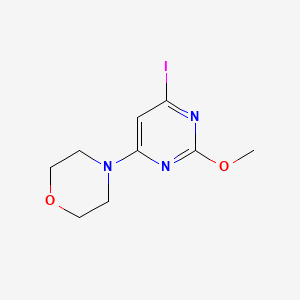
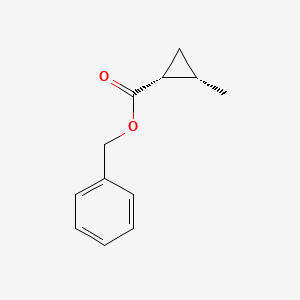
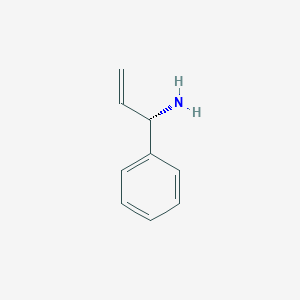
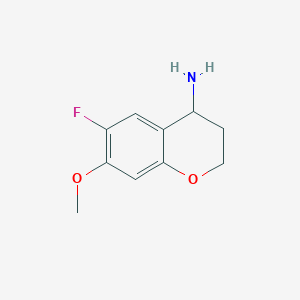
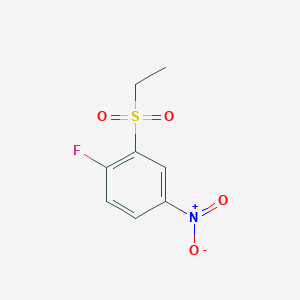
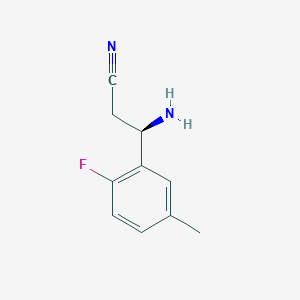

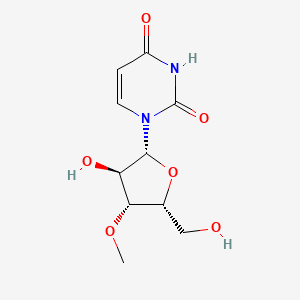
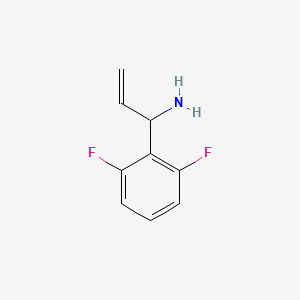
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
